6,11-Bis[(trimethylsilyl)oxy]tetracene-5,12-dione
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Overview
Description
6,11-Bis[(trimethylsilyl)oxy]tetracene-5,12-dione is a chemical compound with the molecular formula C24H26O4Si2 It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two trimethylsilyl groups attached to the oxygen atoms at positions 6 and 11 of the tetracene-5,12-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Bis[(trimethylsilyl)oxy]tetracene-5,12-dione typically involves the reaction of tetracene-5,12-dione with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Tetracene-5,12-dione+2(Trimethylsilyl chloride)→this compound+2(Hydrochloric acid)
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
6,11-Bis[(trimethylsilyl)oxy]tetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydroquinones or other reduced forms.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the trimethylsilyl groups.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Various substituted tetracene derivatives depending on the nucleophile used.
Scientific Research Applications
6,11-Bis[(trimethylsilyl)oxy]tetracene-5,12-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: Investigated for its potential biological activity, including anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in targeting specific proteins or pathways involved in disease.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6,11-Bis[(trimethylsilyl)oxy]tetracene-5,12-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit specific enzymes involved in cellular processes, leading to cytotoxic effects. The exact pathways and molecular targets are still under investigation, but studies have shown its potential to induce apoptosis in cancer cells through caspase activation and DNA damage .
Comparison with Similar Compounds
Similar Compounds
Tetracene-5,12-dione: The parent compound without the trimethylsilyl groups.
6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione: A similar compound with trimethylsilyl groups at different positions.
5,12-Dihydrotetracene-5,12-dione: A reduced form of tetracene-5,12-dione.
Uniqueness
6,11-Bis[(trimethylsilyl)oxy]tetracene-5,12-dione is unique due to the presence of trimethylsilyl groups, which enhance its stability and solubility
Properties
CAS No. |
919782-49-3 |
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Molecular Formula |
C24H26O4Si2 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
6,11-bis(trimethylsilyloxy)tetracene-5,12-dione |
InChI |
InChI=1S/C24H26O4Si2/c1-29(2,3)27-23-17-13-9-10-14-18(17)24(28-30(4,5)6)20-19(23)21(25)15-11-7-8-12-16(15)22(20)26/h7-14H,1-6H3 |
InChI Key |
QMLBPTMUYMAMMU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=C2C(=C(C3=CC=CC=C31)O[Si](C)(C)C)C(=O)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
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